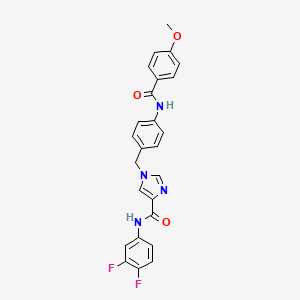

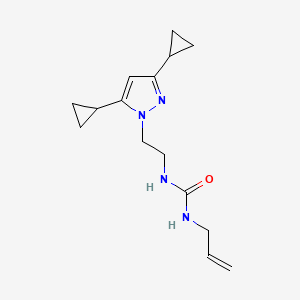

![molecular formula C16H15ClN2O2S B2557725 4-[2-(4-氯苯基)-2-氧代乙基]硫烷基-5,6,7,8-四氢-1H-喹唑啉-2-酮 CAS No. 898444-22-9](/img/structure/B2557725.png)

4-[2-(4-氯苯基)-2-氧代乙基]硫烷基-5,6,7,8-四氢-1H-喹唑啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

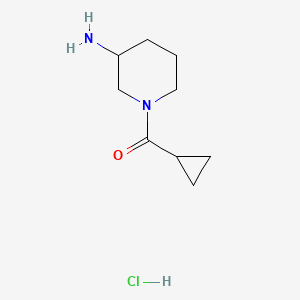

The compound "4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazolinone derivatives and their synthesis, antibacterial properties, and potential as antihistaminic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was achieved through an S-arylation method, which is noted for its simplicity and high conversion rates with short reaction times . Similarly, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones involved characterizing the compounds by IR, 1H-NMR, and mass spectral data . The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides also followed a multi-step process starting from 4-chlorophenoxyacetic acid, with subsequent esterification, treatment with hydrazine hydrate, and a ring closure reaction .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using crystallography and spectroscopic methods. For example, the crystal structure of the 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined using single-crystal X-ray diffraction, and the non-hydrogen atoms were refined anisotropically . Hirshfeld surface analysis and fingerprint plots were also used to understand the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be inferred from their interactions with biological targets. The antibacterial evaluation of these compounds indicates that they can interact with bacterial strains, suggesting that they participate in chemical reactions that inhibit bacterial growth . Additionally, the antihistaminic activity of the triazoloquinazolinones implies that they can interact with histamine receptors, preventing histamine-induced bronchoconstriction .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, space groups, and unit cell parameters. For instance, the empirical formula of the 2-Benzylsulfanyl derivative is C22H17FN2OS, with an orthorhombic crystal system and specific unit cell parameters . The antihistaminic activity and sedative properties of these compounds are also important physical properties, as they determine the compound's pharmacological profile . The antibacterial and anti-enzymatic activities, along with cytotoxicity data, provide insight into the chemical properties and potential therapeutic applications of these compounds .

科学研究应用

合成与结构分析

- 喹唑啉-4(3H)酮衍生物的合成和微生物研究显示出其有效的抗菌和抗真菌活性。这些化合物由特定的酸氯化物合成,并通过各种光谱方法进行分析 (Patel 等,2010)。

- 另一项研究提出了喹唑啉-6-酮的晶体结构,重点介绍了非芳香碳环的构象以及形成孤立分子和氢键二聚体的相互作用 (Cruz 等,2006)。

- 进行 DFT 和 TD-DFT/PCM 计算以确定特定喹唑啉酮染料的分子结构、光谱表征和非线性光学 (NLO) 性质。这项研究阐明了与潜在生物学应用相关的电子和光学性质 (Wazzan 等,2016)。

生物活性与应用

- 合成了具有结构相似性的新型 2-氨基-4-氧代-5-取代-吡咯并[2,3-d]嘧啶,作为胸苷酸合成酶 (TS) 的潜在抑制剂,显示出显着的抗肿瘤和抗菌活性。这些化合物突出了喹唑啉酮衍生物在癌症和传染病治疗中的治疗潜力 (Gangjee 等,1996)。

- 已经研究了含有磺酰胺基-4-噻唑烷酮的喹唑啉-4(3H)-酮的抗菌活性,结果表明一些衍生物表现出显着的抗菌和抗真菌作用。这项研究有助于了解喹唑啉酮衍生物作为潜在抗菌剂 (Patel 等,2010)。

理论与计算研究

- 对喹唑啉酮衍生物进行了理论研究,包括量子化学计算、分子对接研究和 NLO 性质分析。这些研究提供了对这些化合物生物学活性的分子基础及其作为治疗剂的潜力的见解 (Kamaraj 等,2021)。

未来方向

The future directions in the research of quinazolinones and quinazolines include the development of new synthesis methods, the exploration of their biological activities, and the design of new derivatives with improved properties . There is also interest in understanding their mechanism of action at the molecular level .

属性

IUPAC Name |

4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBIYERMNKQTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

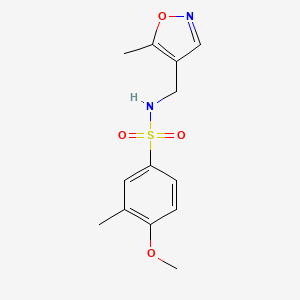

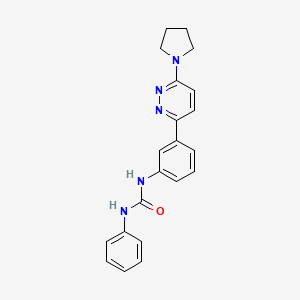

![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)

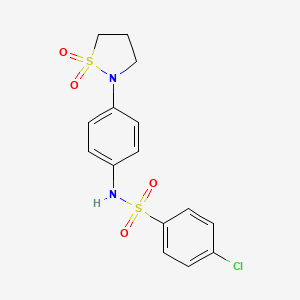

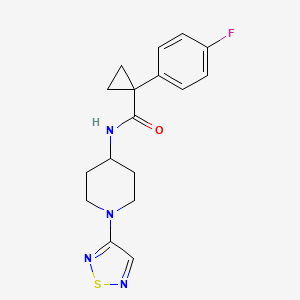

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)

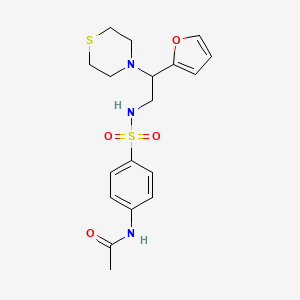

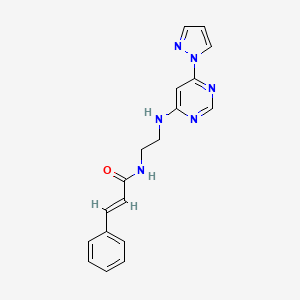

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)

![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)